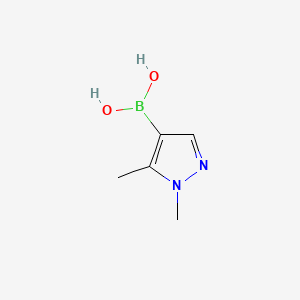

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a useful research compound. Its molecular formula is C5H9BN2O2 and its molecular weight is 139.949. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1,5-Dimethylpyrazole-4-boronic Acid is primarily used as a reagent in the preparation of various compounds with significant biological activities . It has been used in the synthesis of pyrrolopyridazine JAK3 inhibitors , which are used for the treatment of inflammatory and autoimmune diseases .

Mode of Action

The compound plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving 1,5-Dimethylpyrazole-4-boronic Acid . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry .

Result of Action

The primary result of the action of 1,5-Dimethylpyrazole-4-boronic Acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of biologically active compounds, including pyrrolopyridazine JAK3 inhibitors . These inhibitors have been found to have potent antileishmanial and antimalarial activities .

Activité Biologique

(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative characterized by its pyrazole ring structure. With the molecular formula C5H9BN2O2 and a molecular weight of approximately 139.95 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily linked to its role as a reagent in the Suzuki–Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is pivotal in synthesizing various biologically active compounds, including kinase inhibitors and other pharmaceuticals.

Target Enzymes

Research has identified that derivatives of this compound can inhibit specific kinases, such as Aurora-A and Aurora-B. For instance, compounds incorporating the pyrazole moiety have shown significant inhibitory effects on these kinases, with IC50 values in the low micromolar range . The binding modes of these inhibitors have been elucidated through crystallographic studies, revealing interactions with critical residues in the kinase active sites .

Biological Activity

The biological activities associated with this compound and its derivatives include:

- Anticancer Activity : Compounds derived from this boronic acid have demonstrated efficacy against various cancer cell lines. For example, one study reported that a derivative inhibited the growth of HeLa cervical cancer cells with an IC50 value of 0.087 μM .

- Kinase Inhibition : The compound has been shown to selectively inhibit Aurora kinases, which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells, making it a target for anticancer therapies .

- Antiviral Properties : Some studies suggest that pyrazole derivatives exhibit antiviral activity against flaviviruses by targeting viral proteases .

Case Studies

Several case studies highlight the utility of this compound in drug development:

- Aurora Kinase Inhibitors : A series of compounds based on this boronic acid were synthesized and tested for their ability to inhibit Aurora-A and Aurora-B kinases. The most potent inhibitors exhibited IC50 values below 0.1 μM in cellular assays, demonstrating significant potential for cancer treatment .

- Flavivirus Inhibition : Research indicated that certain derivatives could inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). These findings support the therapeutic potential of pyrazole-based compounds in treating viral infections .

Data Tables

The following tables summarize key findings related to the biological activity of this compound derivatives.

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| 7a | Aurora-A | 0.212 | Kinase inhibition |

| 7a | Aurora-B | 0.461 | Kinase inhibition |

| 14d | Aurora-A | 0.035 | Enhanced potency |

| 14d | Aurora-B | 0.075 | Enhanced potency |

| Pyrazole Derivative | Dengue Virus | N/A | Antiviral activity |

Propriétés

IUPAC Name |

(1,5-dimethylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYVNBPKYJFKQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1)C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681756 |

Source

|

| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204333-57-2 |

Source

|

| Record name | (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dimethylpyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.